BenchChemオンラインストアへようこそ!

4-[di(propan-2-yl)amino]but-2-ynoic acid

EGFR tyrosine kinase inhibition Covalent irreversible inhibitors 3-Cyanoquinoline amide conjugates

4-[Di(propan-2-yl)amino]but-2-ynoic acid (CAS 214487-29-3, synonym: 4-Diisopropylamino-but-2-ynoic acid) is a C10H17NO2 alkyne-carboxylic acid bearing a branched diisopropylamino terminus. It serves as a key synthetic intermediate in the construction of covalent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, where it is coupled via amide bond formation to 3-cyanoquinoline scaffolds to generate compounds that target Cys797 within the EGFR kinase domain.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B8615266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[di(propan-2-yl)amino]but-2-ynoic acid
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)N(CC#CC(=O)O)C(C)C
InChIInChI=1S/C10H17NO2/c1-8(2)11(9(3)4)7-5-6-10(12)13/h8-9H,7H2,1-4H3,(H,12,13)
InChIKeyRPNICCPJSKNAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[Di(propan-2-yl)amino]but-2-ynoic Acid: A Benchmark Alkyne-Acid Building Block for Irreversible EGFR Inhibitor Conjugates


4-[Di(propan-2-yl)amino]but-2-ynoic acid (CAS 214487-29-3, synonym: 4-Diisopropylamino-but-2-ynoic acid) is a C10H17NO2 alkyne-carboxylic acid bearing a branched diisopropylamino terminus . It serves as a key synthetic intermediate in the construction of covalent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, where it is coupled via amide bond formation to 3-cyanoquinoline scaffolds to generate compounds that target Cys797 within the EGFR kinase domain [1]. Its differentiation from close analogs—such as the dimethylamino, dipropylamino, and unsubstituted but-2-ynoic acid variants—stems from quantifiable differences in the biochemical potency, steric profile, and physicochemical properties of the resulting conjugates, which directly influence inhibitor design and procurement decisions for kinase-targeted drug discovery [2].

Why 4-[Di(propan-2-yl)amino]but-2-ynoic Acid Cannot Be Interchanged with Simpler Dialkylamino-Butynoic Acid Analogs


Although the but-2-ynoic acid scaffold is shared across several 4-(dialkylamino) derivatives, the N-substituent identity exerts a decisive influence on the EGFR inhibitory potency of the final amide conjugates. In a head-to-head series of [4-(3-bromo-phenylamino)-3-cyano-quinolin-6-yl]-amide conjugates, the diisopropylamino variant (target compound) yields an EGFR autophosphorylation IC50 of 250 nM, whereas the dimethylamino analog achieves 90 nM, the dipropylamino analog 130 nM, and the pyrrolidine analog 150 nM [1]. This ~2.8-fold potency spread between the diisopropylamino and dimethylamino congeners demonstrates that the steric bulk and lipophilicity of the N-alkyl group directly modulate target engagement [2]. Consequently, substituting one 4-(dialkylamino)but-2-ynoic acid for another in a synthetic sequence produces a different conjugate with altered biochemical activity, precluding generic interchangeability in structure–activity relationship (SAR) studies, lead optimization campaigns, or procurement specifications [3].

Quantitative Differentiation Evidence: 4-[Di(propan-2-yl)amino]but-2-ynoic Acid vs. Structural Analogs


EGFR Autophosphorylation IC50: Diisopropylamino Conjugate vs. Dimethylamino, Dipropylamino, and Pyrrolidine Analogs

When each 4-(dialkylamino)but-2-ynoic acid is coupled to the identical 4-(3-bromo-phenylamino)-3-cyano-quinolin-6-yl-amide scaffold and tested for inhibition of EGFR cytoplasmic domain autophosphorylation, the diisopropylamino conjugate yields an IC50 of 250 nM [1]. This compares to 90 nM for the dimethylamino analog (2.78-fold more potent), 130 nM for the dipropylamino analog (1.92-fold more potent), and 150 nM for the 4-(2-methoxymethyl-pyrrolidin-1-yl) analog (1.67-fold more potent) [2]. The unsubstituted but-2-ynoic acid conjugate shows IC50 values of 259 nM or 940 nM depending on the assay format, placing the diisopropylamino variant at the mid-to-lower end of the potency range within this chemotype [3].

EGFR tyrosine kinase inhibition Covalent irreversible inhibitors 3-Cyanoquinoline amide conjugates Structure–Activity Relationship (SAR)

N-Alkyl Steric Bulk Differentiation: Branched Diisopropyl vs. Linear Dimethyl and Dipropyl Substituents

The diisopropylamino group (two secondary isopropyl branches) introduces substantially greater steric demand at the solvent-exposed terminus than the dimethylamino (two primary methyl groups) or dipropylamino (two linear n-propyl chains) variants. Within the 4-anilinoquinazoline and 3-cyanoquinoline covalent EGFR inhibitor series, the warhead-bearing side chain occupies a region near the ATP-binding pocket entrance where steric bulk modulates both target residence time and off-rate from Cys797 [1]. The branched architecture of diisopropylamino confers a calculated topological polar surface area (TPSA) of approximately 40.5 Ų and a molecular weight of 183.25 Da, compared to 127.14 Da for the dimethylamino analog . The increased lipophilicity of the diisopropylamino moiety (estimated ΔclogP ~ +1.5 vs. dimethylamino) may also influence conjugate solubility and cell permeability, though direct comparative cell-based data for the free acid are not publicly available .

Steric parameter Lipophilicity (clogP) Kinase inhibitor design Cysteine-trap warhead

Reactivity as an Alkyne-Carboxylic Acid Building Block: Conjugation via Amide Bond to 3-Cyanoquinoline Scaffolds

The primary documented application of 4-[di(propan-2-yl)amino]but-2-ynoic acid is as a carboxylic acid building block for amide bond formation with 6-amino-3-cyanoquinoline derivatives, generating covalent EGFR inhibitors exemplified by CHEMBL113900 [1]. The terminal alkyne (but-2-ynoic acid backbone) serves as a Michael acceptor warhead that forms a covalent thioether bond with Cys797 of EGFR, a mechanism validated across multiple 3-cyanoquinoline and quinazoline chemotypes [2]. This reactivity profile is conserved across the dialkylamino series; however, the diisopropylamino group provides a unique combination of steric shielding of the alkyne (potentially modulating non-specific thiol reactivity) and the branched architecture that differentiates it from linear-chain analogs in terms of conjugate physicochemical properties [3]. The synthesis of the free acid typically proceeds via reaction of 2-butynoic acid with diisopropylamine, yielding a product that can be directly employed in HATU- or EDCI-mediated amide couplings.

Amide coupling Covalent warhead conjugation 3-Cyanoquinoline EGFR inhibitors Synthetic intermediate procurement

Comparative EGFR Kinase Domain Inhibition: Diisopropylamino Conjugate in the Context of Clinical Irreversible EGFR Inhibitors

The diisopropylamino-but-2-ynoic acid conjugate (CHEMBL113900) with an IC50 of 250 nM against EGFR autophosphorylation occupies a defined position in the potency landscape of irreversible EGFR inhibitors. This compares to the clinical irreversible inhibitor HKI-272 (neratinib), which inhibits EGFR with an IC50 of approximately 59 nM in comparable time-resolved fluorescence assays [1], and to the prototypical 3-cyanoquinoline lead compound (BDBM4567) with an IC50 of 2 nM [2]. While the diisopropylamino conjugate is substantially less potent than optimized clinical candidates, its 250 nM IC50 places it in a tractable range for hit-to-lead optimization, where the diisopropylamino terminus can serve as a starting point for further modification. Critically, the potency gap between the diisopropylamino (250 nM) and dimethylamino (90 nM) conjugates within the same scaffold series demonstrates that the N-alkyl group is a high-impact variable in this chemotype [3].

Irreversible EGFR TKI benchmarking Cysteine-797 covalent targeting Non-small cell lung cancer Acquired resistance

Procurement-Driven Application Scenarios for 4-[Di(propan-2-yl)amino]but-2-ynoic Acid


SAR Exploration of the N-Alkyl Steric Parameter in Covalent EGFR Cysteine-Trap Inhibitor Series

Medicinal chemistry teams developing irreversible EGFR inhibitors based on 3-cyanoquinoline or 4-anilinoquinazoline scaffolds can procure 4-[di(propan-2-yl)amino]but-2-ynoic acid alongside its dimethylamino and dipropylamino analogs to systematically probe the effect of N-alkyl size and branching on conjugate potency. The diisopropylamino variant provides the branched, sterically demanding data point (IC50 = 250 nM when conjugated) needed to define the SAR envelope, complementing the linear dimethyl (90 nM) and dipropyl (130 nM) congeners [1]. This enables rational prioritization of the optimal N-substitution pattern before committing to large-scale analog synthesis [2].

Building Block Procurement for Focused Covalent Inhibitor Library Synthesis

Organizations synthesizing focused libraries of covalent EGFR inhibitors can use 4-[di(propan-2-yl)amino]but-2-ynoic acid as a differentiated building block to generate a distinct sub-series of amide conjugates. The branched diisopropylamino terminus introduces steric and lipophilic diversity orthogonal to that provided by the dimethylamino and dipropylamino variants, increasing the chemical space coverage of the library [1]. The alkyne-carboxylic acid functionality is compatible with standard amide coupling protocols (HATU, EDCI), enabling parallel synthesis workflows [3].

Reference Standard for N-Alkyl-Dependent Selectivity Profiling Against EGFR and ErbB2

In selectivity profiling campaigns, the diisopropylamino conjugate (CHEMBL113900) serves as a reference compound to assess how N-alkyl steric bulk shifts selectivity between EGFR and the closely related ErbB2 (HER2) kinase. The Wyeth 3-cyanoquinoline patent series (US6288082, USRE42376) demonstrates that modifications at the solvent-exposed terminus, including the amino substituent, can modulate EGFR/ErbB2 selectivity ratios [2]. Procuring the diisopropylamino free acid enables synthesis of the specific conjugate required for such comparative selectivity studies, ensuring experimental reproducibility and SAR traceability.

Chemical Probe Synthesis for Covalent Target Engagement Assays

The but-2-ynoic acid backbone of this compound provides a latent alkyne warhead that forms a covalent bond with Cys797 of EGFR [2]. When conjugated to an appropriate kinase recognition element (e.g., a 3-cyanoquinoline or quinazoline driver group), the resulting molecule can serve as a chemical probe for target engagement studies using mass spectrometry or fluorescence-based readouts. The diisopropylamino terminus offers a distinct MS signature (ΔMW = +56 Da vs. dimethylamino analog) that facilitates unambiguous identification of the covalent adduct in proteomics workflows [1].

Quote Request

Request a Quote for 4-[di(propan-2-yl)amino]but-2-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.